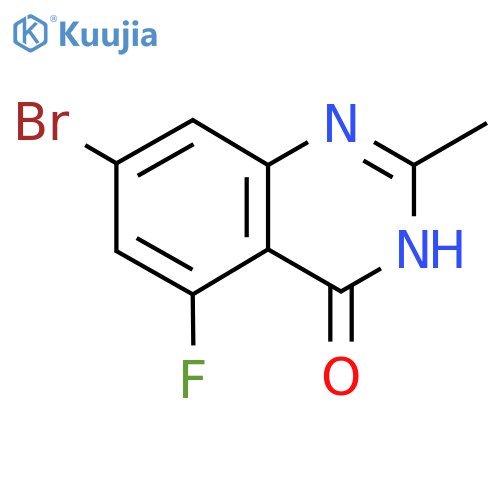Cas no 2243516-66-5 (7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one)

2243516-66-5 structure
商品名:7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 2243516-66-5
- EN300-6475286
- 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- Z3333759121
- 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
-
- インチ: 1S/C9H6BrFN2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14)
- InChIKey: NLOBRWNOTQNYCQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2C(NC(C)=NC=2C=1)=O)F
計算された属性
- せいみつぶんしりょう: 255.96475g/mol
- どういたいしつりょう: 255.96475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 41.5Ų
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6475286-0.05g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.05g |
$218.0 | 2025-03-15 | |
| Enamine | EN300-6475286-0.1g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
| Enamine | EN300-6475286-2.5g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 2.5g |
$1848.0 | 2025-03-15 | |
| Enamine | EN300-6475286-5.0g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 5.0g |
$2732.0 | 2025-03-15 | |
| Aaron | AR028QA2-2.5g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 2.5g |
$2566.00 | 2025-02-16 | |
| 1PlusChem | 1P028Q1Q-50mg |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 50mg |
$322.00 | 2024-05-25 | |
| Aaron | AR028QA2-5g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 5g |
$3782.00 | 2025-02-16 | |
| 1PlusChem | 1P028Q1Q-500mg |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 500mg |
$971.00 | 2024-05-25 | |
| 1PlusChem | 1P028Q1Q-250mg |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95% | 250mg |
$638.00 | 2024-05-25 | |
| Enamine | EN300-6475286-0.25g |
7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one |
2243516-66-5 | 95.0% | 0.25g |
$466.0 | 2025-03-15 |
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
2243516-66-5 (7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
